2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
The compound 2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is an acetamide derivative featuring two critical structural motifs:
- A 4'-methylbiphenyl-4-yloxy group attached to the carbonyl carbon.
- A sulfamoylphenyl moiety substituted with a 1,3-thiazol-2-yl group at the para position.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-17-2-4-18(5-3-17)19-6-10-21(11-7-19)31-16-23(28)26-20-8-12-22(13-9-20)33(29,30)27-24-25-14-15-32-24/h2-15H,16H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWMRWLRIGKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common route involves the reaction of 4-methylbiphenyl with an appropriate acylating agent to form the biphenyl acetamide intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and thiazole groups may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
N-{4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide ()
- Key Difference : The sulfamoyl group is linked to a 3,4-dimethyloxazole instead of a thiazole.
- Oxazoles generally exhibit lower metabolic stability than thiazoles due to differences in heterocycle reactivity .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()
- Key Difference : Lacks the biphenyl ether and sulfamoyl groups; features a 3,4-dichlorophenyl substituent.
- Impact: The dichlorophenyl group enhances hydrophobicity but reduces solubility.
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide ()
N-(4-{[(3,4-Dimethylisoxazol-5-yl)Amino]Sulfonyl}Phenyl)-2-[4-(4-Methylphenyl)Phenoxy]Acetamide ()
- Key Difference : Contains an isoxazole ring instead of thiazole.
- Impact: Isoxazole’s reduced aromaticity compared to thiazole may decrease binding to hydrophobic pockets.
Crystallographic Data
- reports that thiazole-containing acetamides exhibit twisted conformations between aromatic rings (e.g., 61.8° dihedral angle for dichlorophenyl-thiazole), which may influence the target compound’s crystal packing and solubility .
Data Table: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Notable Properties |
|---|---|---|---|
| Target Compound | Thiazole-sulfamoyl, biphenyl ether | C₂₅H₂₁N₃O₄S₂ | High lipophilicity, potential enzyme inhibition |
| N-{4-[(3,4-Dimethyloxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-methylbiphenyl-4-yl)Oxy]Acetamide | Oxazole-sulfamoyl, biphenyl ether | C₂₆H₂₃N₃O₅S | Lower metabolic stability vs. thiazole |
| 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide | Dichlorophenyl, thiazole | C₁₁H₈Cl₂N₂OS | High hydrophobicity, limited solubility |
| 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide | Triazole-thioether, benzothiazole | C₂₉H₂₂ClN₅O₂S₂ | Enhanced π-π stacking, steric bulk |
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